2-bromo-N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)benzamide
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Overview
Description
2-bromo-N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)benzamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-bromo-N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)benzamide typically involves multiple steps
Synthesis of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Formation of Pyrazole Ring: The pyrazole ring can be introduced by reacting the quinoline derivative with hydrazine or its derivatives under appropriate conditions.
Benzamide Formation: The final step involves the formation of the benzamide group by reacting the brominated pyrazoloquinoline derivative with benzoyl chloride in the presence of a base such as triethylamine.
Chemical Reactions Analysis
2-bromo-N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reaction conditions.
Coupling Reactions: The benzamide group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include bromine, N-bromosuccinimide, hydrazine, benzoyl chloride, and various bases and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-bromo-N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation, differentiation, or apoptosis.
Comparison with Similar Compounds
2-bromo-N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)benzamide can be compared with other similar compounds, such as:
2-chloro-N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)benzamide: This compound has a chlorine atom instead of a bromine atom, which may result in different chemical reactivity and biological activity.
N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)benzamide: This compound lacks the halogen atom, which may affect its overall properties and applications.
2-bromo-N-(1-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide: This compound has a methyl group instead of an ethyl group, which may influence its chemical and biological behavior.
Properties
IUPAC Name |
2-bromo-N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O/c1-2-24-18-14(11-12-7-3-6-10-16(12)21-18)17(23-24)22-19(25)13-8-4-5-9-15(13)20/h3-11H,2H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNPOZWLAGBDNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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